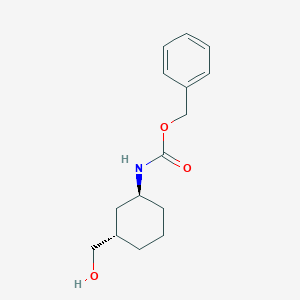![molecular formula C7H13Cl2N3 B13463458 {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride CAS No. 2866308-89-4](/img/structure/B13463458.png)
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride is a heterocyclic compound that features a fused imidazole and pyrrole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the pyrrole moiety. Common synthetic methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the cyclization of an α-haloketone with ammonia or an amine.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the pyrrole moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the ring system .
Applications De Recherche Scientifique
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism by which {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride
- {5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol hydrobromide
- [ (5R)-5H,6H,7H-pyrrolo [1,2-a]imidazol-5-yl]methanol
Uniqueness
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system provides stability and reactivity that are advantageous in various applications .
Propriétés
Numéro CAS |
2866308-89-4 |
|---|---|
Formule moléculaire |
C7H13Cl2N3 |
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c8-4-6-3-7-9-1-2-10(7)5-6;;/h1-2,6H,3-5,8H2;2*1H |
Clé InChI |
FYCHITWLZDAXSP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN2C1=NC=C2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B13463376.png)

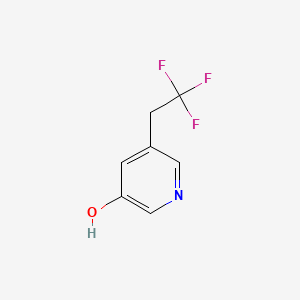
![3-[6-(Aminomethyl)-5-methyl-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13463394.png)
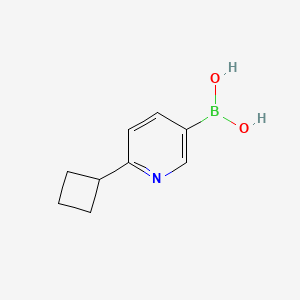

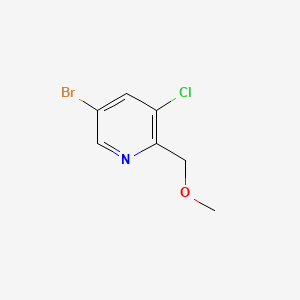
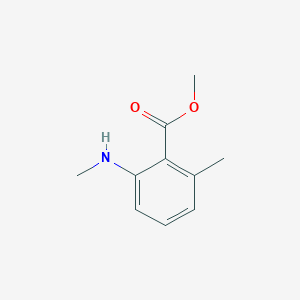

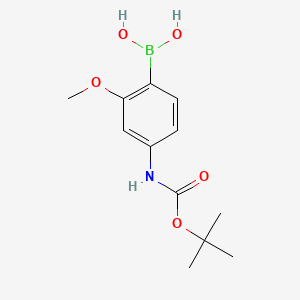
![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
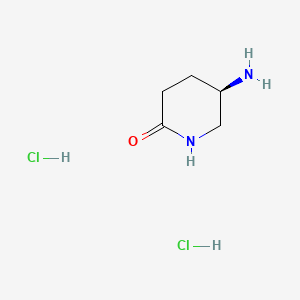
![Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13463440.png)
